

An In-depth Technical Guide to AZ7550-d5: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ7550-d5 is the deuterated form of AZ7550, a pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of AZ7550 and its deuterated analog. It includes a summary of its inhibitory effects on Insulin-like Growth Factor-1 Receptor (IGF-1R) and its broader context in cancer cell signaling. Detailed experimental methodologies for quantification and cell-based assays are provided, alongside visual representations of relevant signaling pathways to support further research and drug development efforts.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. Its metabolism in humans leads to the formation of active metabolites, including AZ7550.[1] AZ7550 itself exhibits significant biological activity, notably as an inhibitor of IGF-1R.[2] The deuterated version, AZ7550-d5, serves as a stable isotopelabeled internal standard, which is crucial for accurate pharmacokinetic studies and therapeutic drug monitoring of related compounds like Dosimertinib, a deuterated analog of Osimertinib.[3] Understanding the chemical and pharmacological profile of AZ7550 and its deuterated form is essential for optimizing cancer therapies and developing novel therapeutic strategies.



Chemical Structure and Properties

AZ7550 is the N-desmethyl metabolite of Osimertinib.[4] The deuteration in **AZ7550-d5** enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift without altering its chemical properties.

Table 1: Chemical and Physical Properties of AZ7550

Property	Value	Source
Molecular Formula	C27H31N7O2	[5]
IUPAC Name	N-(4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)acrylamide	[5]
CAS Number	1421373-99-0	[5]
AZ7550-d5 CAS Number	2719690-99-8	[6]

Note: The precise location of the five deuterium atoms in **AZ7550-d5** is not publicly disclosed in the reviewed literature.

Mechanism of Action and Biological Activity

AZ7550 is recognized as an inhibitor of IGF-1R with an IC₅₀ of 1.6 μM.[2] While it is a metabolite of an EGFR inhibitor, its direct activity against EGFR has also been characterized, showing a potency and selectivity profile broadly similar to its parent compound, Osimertinib.[2] [7]

Inhibitory Activity

The inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values of AZ7550 have been determined in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of AZ7550



Assay Type	Cell Line	Genotype	IC ₅₀ (nM)	Gl ₅₀ (nM)	Source
Inhibition	H1975	Double Mutant (DM)	45	19	[2][4]
Inhibition	PC9	Activating Mutant (AM)	26	15	[2][4]
Inhibition	LoVo	Wild Type (WT)	786	-	[2][4]
Antiproliferati ve	Calu3	Wild Type (WT)	-	537	[2]

Signaling Pathways

AZ7550's activity impacts two critical signaling pathways in cancer progression: the EGFR and IGF-1R pathways. These pathways are known to have crosstalk, and their inhibition can lead to reduced cell proliferation, survival, and metastasis.[8]

Diagram 1: Simplified EGFR Signaling Pathway. Max Width: 760px. Diagram 2: Simplified IGF-1R Signaling Pathway. Max Width: 760px.

Experimental Protocols Quantification of AZ7550 by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of Osimertinib and its metabolites in biological matrices.[3]



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Diagram 3: Experimental Workflow for AZ7550 Quantification. Max Width: 760px.



Materials and Reagents:

- AZ7550 and AZ7550-d5 reference standards
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K₂EDTA)

Instrumentation:

- UPLC system
- · Tandem mass spectrometer
- Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 μm)

Procedure:

- Sample Preparation:
 - To 50 μ L of plasma, add the internal standard (**AZ7550-d5**).
 - Precipitate proteins by adding acetonitrile.
 - Vortex and centrifuge the samples.
 - Collect the supernatant for analysis.
- UPLC-MS/MS Conditions:
 - Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.
 - Mobile Phase B: Acetonitrile.



- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for AZ7550 and AZ7550-d5.

Cell Proliferation Assay (MTT Assay)

This is a general protocol to assess the effect of AZ7550 on cancer cell proliferation.

Materials:

- Cancer cell line of interest (e.g., H1975, PC9)
- Complete cell culture medium
- AZ7550 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of AZ7550 in culture medium.



- Replace the medium in the wells with the medium containing different concentrations of AZ7550. Include a vehicle control (DMSO).
- Incubate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Solubilization and Measurement:
 - Remove the medium and add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the GI₅₀ value by plotting cell viability against the log of the compound concentration.

Synthesis

Detailed synthetic protocols for AZ7550 and AZ7550-d5 are not readily available in the public domain. The synthesis of such complex molecules typically involves multi-step organic chemistry procedures. The synthesis of the parent compound, Osimertinib, has been described and often involves coupling of a pyrimidine core with an indole moiety and subsequent functional group manipulations.[9] The synthesis of AZ7550 would likely proceed through a similar intermediate, omitting the final N-methylation step of the side chain. The introduction of deuterium in AZ7550-d5 would require the use of deuterated starting materials or specific deuteration reactions at the desired positions.

Conclusion



AZ7550-d5, as the deuterated analog of the active Osimertinib metabolite AZ7550, is an indispensable tool for pharmacokinetic and metabolic studies. AZ7550 itself displays potent inhibitory activity against cancer cell lines through its action on the IGF-1R and EGFR signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these pathways and to utilize **AZ7550-d5** in advancing cancer research. Further studies are warranted to fully elucidate the precise location of deuteration in **AZ7550-d5** and to explore its full pharmacological profile.

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